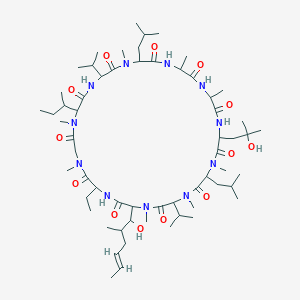
Ferric fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric fluoride, also known as iron(III) fluoride, is an inorganic compound with the chemical formula FeF₃. It exists in both anhydrous and hydrated forms, with the anhydrous form being white and the hydrated forms appearing light pink.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ferric fluoride can be synthesized through several methods. One common method involves treating anhydrous iron compounds with fluorine gas. Another practical approach is to treat iron(III) chloride with hydrogen fluoride, resulting in the formation of this compound and hydrochloric acid: [ \text{FeCl}_3 + 3 \text{HF} \rightarrow \text{FeF}_3 + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting iron(III) chloride with hydrogen fluoride under controlled conditions. This method is favored due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ferric fluoride undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to iron(II) fluoride under specific conditions.
Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: this compound can oxidize organic compounds in the presence of an oxidizing agent.
Reduction: Reduction can be achieved using reducing agents such as hydrogen gas or metals like zinc.
Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Oxidized organic compounds.
Reduction: Iron(II) fluoride and other reduced products.
Substitution: Compounds where fluoride ions are replaced by other anions.
Aplicaciones Científicas De Investigación
Ferric fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other iron compounds.
Biology: Employed in studies involving iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers, microelectronics, and as a component in lithium-ion batteries
Mecanismo De Acción
The mechanism of action of ferric fluoride involves its ability to interact with various molecular targets and pathways. In biological systems, this compound can participate in redox reactions, influencing iron metabolism and cellular processes. Its strong complex formation with fluoride ions allows it to act as a catalyst in certain reactions, enhancing reaction rates and efficiency .
Comparación Con Compuestos Similares
Ferric fluoride can be compared with other similar compounds, such as:
Iron(III) chloride: Unlike this compound, iron(III) chloride is more commonly used in industrial applications due to its higher solubility in water.
Manganese(III) fluoride: Similar to this compound, manganese(III) fluoride is used in research but has different chemical properties and reactivity.
Cobalt(III) fluoride: Cobalt(III) fluoride is another related compound with distinct electrochemical properties, making it suitable for different applications.
Uniqueness of this compound: this compound’s unique properties, such as its thermal stability, antiferromagnetic nature, and ability to form strong complexes with fluoride ions, make it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
iron(3+);trifluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXPRJOPFJRHA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Fe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)









